3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(1,5-dimethyl-1H-pyrazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by its unique structure, which includes a pyrazolopyridine core substituted with various functional groups, including difluoromethyl, methyl, oxo, propyl, and pyrazolyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE typically involves multi-step organic synthesis. The key steps include the formation of the pyrazolopyridine core, followed by the introduction of the difluoromethyl, methyl, oxo, propyl, and pyrazolyl groups through various chemical reactions. Common reagents used in these reactions include organometallic reagents, halogenating agents, and oxidizing agents. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient purification processes, and implementing quality control measures to maintain consistency in product quality. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups, resulting in a variety of derivatives with different chemical properties.
Scientific Research Applications
3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(TRIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE
- 3-[4-(CHLOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE
Uniqueness
The uniqueness of 3-[4-(DIFLUOROMETHYL)-3-METHYL-6-OXO-2-PROPYL-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)PROPANAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, may enhance its stability, lipophilicity, and ability to interact with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H24F2N6O2 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propylpyrazolo[3,4-b]pyridin-7-yl]-N-(1,5-dimethylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C19H24F2N6O2/c1-5-7-27-12(3)17-13(18(20)21)10-16(29)26(19(17)24-27)8-6-15(28)22-14-9-11(2)25(4)23-14/h9-10,18H,5-8H2,1-4H3,(H,22,23,28) |
InChI Key |
MSZLUZIZCYXZOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=NN(C(=C3)C)C)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.